(13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one
Description
The compound “(13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one” is a structurally complex polycyclic molecule featuring a fused tetracyclic framework with a 2-fluorophenylmethylidene substituent at position 13 and methyl groups at positions 2 and 13. The stereochemistry at the 13-position is defined as E, indicating a trans configuration of the benzylidene group relative to the ketone at position 14. This compound’s tetracyclic core is characteristic of steroidal or terpenoid-like architectures, which are often associated with diverse biological activities.
Properties
IUPAC Name |
(16E)-16-[(2-fluorophenyl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO/c1-25-13-6-5-8-19(25)10-11-20-21(25)12-14-26(2)22(20)16-18(24(26)28)15-17-7-3-4-9-23(17)27/h3-4,7,9,15,19-22H,5-6,8,10-14,16H2,1-2H3/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEOFEFLLYWLLM-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=CC=C5F)C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5F)/C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions.
Introduction of the Fluorophenyl Group: This can be achieved via a Friedel-Crafts alkylation reaction, where a fluorophenyl group is introduced to the core structure.
Addition of the Methylidene Group: This step often involves a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylidene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed efficiently on a larger scale.
Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alkanes or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, (13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity, including interactions with enzymes or receptors. Its fluorophenyl group can enhance binding affinity and specificity in biological systems.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. The presence of the fluorophenyl group suggests it might have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
Industrially, (13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one could be used as an intermediate in the synthesis of more complex molecules or materials with specific properties.
Mechanism of Action
The mechanism of action of (13E)-13-[(2-fluorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding interactions through hydrogen bonding or hydrophobic interactions. The compound may modulate specific pathways by inhibiting or activating key enzymes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
11-[(E)-2-Fluorobenzylidene]-8-(2-fluorophenyl)-14-hydroxy-6-thia-3,13-diaza-heptacyclo[13.7.1.19,13.02,9.02,14.03,7.019,23]tetracosa-1(22),15(23),16,18,20-pentaen-10-one (): Key Differences: This analogue replaces the tetracyclic core with a heptacyclic system incorporating sulfur and nitrogen atoms. Synthesis: Prepared via condensation of acenaphthenequinone and thiazolidine-2-carboxylic acid, contrasting with the target compound’s likely synthesis via ketone-amine condensations . Crystallography: Forms a 3D network via C–H···O/N hydrogen bonds and C–H···π interactions, whereas the target compound’s crystal packing is unreported but likely influenced by its methyl and fluorophenyl groups .
2,11,15-Trimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-5-one (): Key Differences: Lacks the fluorophenylmethylidene group but includes a branched alkyl chain at position 13. Bioactivity Implications: The alkyl chain may enhance membrane permeability, while the fluorophenyl group in the target compound could improve target binding specificity .
(1S,2S,5R,7R,10R,11S,15S)-5-Hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one ():
- Key Differences : Substitutes the fluorophenylmethylidene group with a hydroxyl group at position 5, increasing polarity. The stereochemical complexity (five chiral centers) may influence receptor interactions differently.
- Functional Group Impact : The hydroxyl group enables stronger hydrogen bonding, whereas the ketone in the target compound offers electrophilic reactivity .
Functional Group Impact on Properties
- Fluorophenyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., ’s hydroxylated derivative) .
- Ketone at C14: Provides a site for nucleophilic attack or reduction, contrasting with ’s hydroxyl group, which offers hydrogen-bond donor capacity .
- Methyl Groups : The 2,15-dimethyl substituents may sterically hinder interactions but improve thermal stability .
Therapeutic Potential
The fluorophenyl group’s electron-withdrawing effects could modulate redox activity .
Biological Activity
Chemical Structure
The compound is a complex tetracyclic structure featuring a fluorophenyl substituent. Its unique configuration may influence its interaction with biological systems.
Anticancer Activity
Research indicates that similar tetracyclic compounds often exhibit anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells, inhibition of cell proliferation, and disruption of cell cycle progression.
Antimicrobial Properties
Compounds with structural similarities have been reported to possess antimicrobial activity against various bacterial strains. This activity is likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Enzyme Inhibition
Certain tetracyclic compounds are known to act as enzyme inhibitors. They may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes, thus potentially serving as anti-inflammatory agents.
Neuroprotective Effects
Some studies suggest that compounds with similar frameworks can exhibit neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.
Case Study 1: Anticancer Activity
A study on a related tetracyclic compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range. The compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that a structurally similar compound had effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 3: Enzyme Inhibition
A related compound was evaluated for its ability to inhibit COX-1 and COX-2 enzymes. The results indicated selective inhibition of COX-2, suggesting potential applications in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
